1-(2,6-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 2,6-dimethylphenyl group at position 1, a 5-methyl group at position 5, and a carboxamide linkage to a 2-methoxy-5-methylphenyl moiety. Its molecular formula is C₂₁H₂₄N₄O₂ (calculated based on structural analogs), with a molecular weight of approximately 376.45 g/mol. The 2,6-dimethylphenyl and 2-methoxy-5-methylphenyl substituents confer steric bulk and electronic modulation, likely influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-12-9-10-17(26-5)16(11-12)21-20(25)18-15(4)24(23-22-18)19-13(2)7-6-8-14(19)3/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAKRXBDGRYQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=C(C=CC=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
- CAS Number : Not specified in the provided data
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. A study highlighted that triazole derivatives displayed cytotoxic effects on human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines with IC50 values ranging from 10 to 50 µM .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been linked to its ability to inhibit the NF-kB signaling pathway. This inhibition leads to reduced production of pro-inflammatory cytokines and mediators . Mechanistic studies suggest that this compound can decrease nitric oxide (NO) production and reactive oxygen species (ROS), contributing to its neuroprotective properties.
Neuroprotective Effects
In models of neurodegenerative diseases, such as Alzheimer's disease, similar triazole compounds demonstrated protective effects against oxidative stress and neuroinflammation. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions.
- Signal Pathway Modulation : It modulates key signaling pathways involved in inflammation and apoptosis.
- Metal Chelation : The compound's ability to chelate metal ions may reduce oxidative stress in neuronal cells.
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study on Anticancer Activity :
- Neuroprotective Study :
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Steric and Electronic Effects: The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler aryl substituents (e.g., 2-methoxyphenyl in ). This may restrict rotational freedom, stabilizing a bioactive conformation .
Hydrogen-Bonding Capacity: Compounds with amino (e.g., ) or methoxy groups exhibit stronger hydrogen-bonding interactions compared to purely hydrophobic substituents (e.g., ethoxy in ). This could enhance binding to polar active sites in enzymes or receptors.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to and , involving HBTU/DIPEA-mediated coupling of triazole-carboxylic acids with aryl amines. However, the use of 2-methoxy-5-methylaniline as the amine component introduces regioselective challenges due to competing methylation and methoxylation .
Inferred Structure-Activity Relationships (SAR)
- Lipophilicity : The dual methyl groups in the target compound likely improve membrane penetration but may reduce aqueous solubility compared to analogs with fewer methyl groups (e.g., ).
- Metabolic Stability : The 2-methoxy-5-methylphenyl group may resist oxidative metabolism better than ethoxy or acetylphenyl substituents (e.g., ), which are prone to demethylation or acetylation.
- Target Selectivity: Bulky substituents (e.g., 2,6-dimethylphenyl) may confer selectivity for hydrophobic binding pockets, differentiating the target from amino-substituted analogs (e.g., ) that favor polar interactions.
Q & A
Q. Example Workflow :
Validate compound identity/purity.
Re-test activity in orthogonal assays.
Optimize ADME properties via prodrugs or formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
